molecular formula C17H16O4 B14104151 Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 87024-37-1

Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B14104151
CAS No.: 87024-37-1
M. Wt: 284.31 g/mol
InChI Key: DZAPHTCUSDTZAT-UHFFFAOYSA-N
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Description

Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C17H16O4. It is a derivative of cinnamic acid and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl ester group attached to a cinnamic acid derivative, which includes a hydroxy and methoxy substituent on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is often carried out under reflux to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes, such as using solid acid catalysts or enzymatic methods to achieve higher yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form saturated esters.

    Substitution: The methoxy and hydroxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity and signaling pathways. The compound’s antioxidant properties may also play a role in its biological effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to the presence of both benzyl ester and cinnamic acid moieties, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy and methoxy groups enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-11-13(7-9-15(16)18)8-10-17(19)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAPHTCUSDTZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706661
Record name Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87024-37-1
Record name Benzyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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